molecular formula C5H10ClNO4S B1526134 Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate CAS No. 1250575-99-5

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate

Cat. No. B1526134
M. Wt: 215.66 g/mol
InChI Key: SQTDUFWMFSDGBA-UHFFFAOYSA-N
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Description

“Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” is a chemical compound with the CAS Number: 1250575-99-5 . It has a molecular weight of 215.66 . The IUPAC name for this compound is “methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” and its InChI Code is 1S/C5H10ClNO4S/c1-7(12(6,9)10)4-3-5(8)11-2/h3-4H2,1-2H3 .


Molecular Structure Analysis

The molecular formula of “Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” is C5H10ClNO4S . This indicates that the molecule is composed of 5 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate” is described as a colorless to light-yellow liquid . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the sources I found .

Scientific Research Applications

Investigation of Synthetic Routes

Researchers have investigated synthetic routes towards derivatives of 3‐(Phenylsulfonimidoyl)propanoic Acid, revealing the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives. These derivatives exhibit interesting conformational properties and intramolecular H-bonds, highlighting the compound's potential in creating pseudo-dipeptides with unique structural characteristics (Tye & Skinner, 2002).

Efficient Stereoselective Synthesis

An efficient stereoselective synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material in synthesizing an orally active antagonist of the platelet fibrinogen receptor, has been described. This synthesis involves a novel procedure emphasizing the compound's significance in medical chemistry (Zhong et al., 1999).

Physiological Effects

Research into the physiological effects of methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate on oat, wild oat, and wheat has been conducted, offering insights into the herbicidal applications and mechanisms of action of related compounds. This highlights the broader applicability of methyl propanoate derivatives in agriculture (Shimabukuro et al., 1978).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties provides evidence of the antimicrobial properties of methyl propanoate derivatives. Several synthesized compounds showed significant activity against bacteria and fungi, indicating the potential of these derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Biocatalysis

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a newly isolated strain of Methylobacterium Y1-6 showcases the application of methyl propanoate derivatives in the enzymatic production of pharmaceutical intermediates. This process emphasizes the role of biocatalysis in achieving high enantioselectivity and yield, important for pharmaceutical applications (Li et al., 2013).

Safety And Hazards

According to the Classification and Labelling (C&L) Inventory, this compound is classified as Skin Corrosive 1B (H314) and Specific Target Organ Toxicity - Single Exposure 3 (H335 - Respiratory tract irritation) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

methyl 3-[chlorosulfonyl(methyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO4S/c1-7(12(6,9)10)4-3-5(8)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTDUFWMFSDGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate

CAS RN

1250575-99-5
Record name methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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